molecular formula C19H15BrFN3O2 B6481778 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899990-28-4

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B6481778
CAS No.: 899990-28-4
M. Wt: 416.2 g/mol
InChI Key: FMFWNQFFLISREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN3O2 and its molecular weight is 416.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.03317 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2774-1301 is a soluble factor known as A PRoliferation Inducing Ligand (APRIL) . APRIL is a signaling molecule that regulates B-cell immune responses .

Mode of Action

F2774-1301 is a novel humanized monoclonal antibody that binds and blocks APRIL . APRIL promotes IgA class-switching, the survival of IgA-secreting plasma cells, and the excess production of a galactose-deficient variant form of IgA1 (Gd-IgA1), which is an initiating step in the multi-hit pathogenesis of IgA Nephropathy (IgAN) . Blocking APRIL with F2774-1301 is a novel approach to address the underlying pathogenesis of IgAN by reducing circulating levels of Gd-IgA1 and preventing the formation of pathogenic immune complexes .

Biochemical Pathways

In patients with IgAN, Gd-IgA1 gives rise to autoantibody production . These Gd-IgA1–autoantibody complexes deposit in the kidneys, resulting in inflammation and damage . By blocking APRIL, F2774-1301 reduces the production of these pathogenic immune complexes, thereby potentially preventing kidney damage .

Pharmacokinetics

The pharmacokinetics of F2774-1301 are currently being investigated in a Phase 1/2 study . The study aims to assess the safety and tolerability of F2774-1301 in healthy volunteers and patients with IgAN, and secondarily to assess the pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary clinical activity .

Result of Action

F2774-1301 has been shown to durably reduce IgA, IgM, and to a lesser extent, IgG in patients with IgAN . The depletion of this pathogenic IgA isoform (Gd-IgA1) in patients with IgAN demonstrates the potential disease-modifying mechanism of F2774-1301 .

Action Environment

The action of F2774-1301 is influenced by the patient’s immune system, particularly the presence of B cells that produce Gd-IgA1 . The efficacy and stability of F2774-1301 may also be influenced by other factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O2/c1-12-2-7-15(10-16(12)21)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFWNQFFLISREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.